ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
Overview
Description
Ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C19H18BrN3O4 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.04807 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
The compound has been a subject of various synthesis techniques. A study by Sal'nikova et al. (2017) demonstrated the synthesis of similar compounds through a one-pot reaction of ethyl 2-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and furan-2,4(3H,5H)-dione (Sal’nikova, Dmitriev, & Maslivets, 2017). Andina and Andin (2016) further explored functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran] synthesized through three-component condensation (Andina & Andin, 2016).
Characterization and Thermal Decomposition
The characterization and thermal decomposition of similar compounds have been studied. Nalini et al. (2019) focused on the synthesis and characterization of a spiro-oxindole derivative, analyzing its thermal decomposition under various conditions (Nalini et al., 2019).
Crystal Structure Analysis
The crystal structure of related compounds has been a significant area of research. Kumar et al. (2018) synthesized and analyzed the crystal structure of a similar compound, providing insights into its molecular geometry and interactions (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Multifunctional Synthetic Approaches
There have been studies on multifunctional synthetic approaches for similar compounds. Kumar et al. (2014) developed a synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylatesusing water as a solvent, demonstrating an efficient method for synthesizing these types of compounds (Kumar et al., 2014).
Theoretical Characterization and Supra-molecular Assemblies
The theoretical characterization of pyran derivatives, closely related to the compound , was conducted by Chowhan et al. (2020). Their study provided a detailed analysis of the supra-molecular assemblies formed in the solid state of these compounds, using DFT calculations (Chowhan et al., 2020).
Green Synthesis Techniques
The adoption of environmentally friendly synthesis methods for related compounds has been explored. Sharma et al. (2016) reported the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], highlighting the significance of sustainable and less harmful synthesis methods (Sharma, Brahmachari, Kant, & Gupta, 2016).
Ultrasound-Assisted Synthesis
Recent advancements in synthesis techniques include the ultrasound-assisted synthesis of 2-amino-4H-Pyran derivatives, as studied by Kumbhani et al. (2022). This method emphasizes the use of acoustic energy to facilitate chemical reactions, offering a novel approach to synthesis (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Properties
IUPAC Name |
ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-3-5-14-15(17(24)26-4-2)19(12(9-21)16(22)27-14)11-8-10(20)6-7-13(11)23-18(19)25/h6-8H,3-5,22H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDBKBGHABXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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